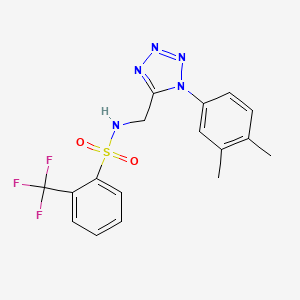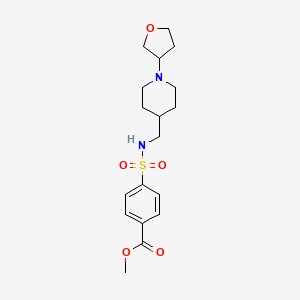
methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Tetrahydrofuran is a commonly used solvent in organic synthesis and a precursor to polymers.
Synthesis Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Tetrahydrofuran is a five-membered ring consisting of four carbon atoms and one oxygen.Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For piperidine, it is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Aplicaciones Científicas De Investigación
Metabolism and Analytical Characterization
- SCRAs, including derivatives similar to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate," undergo extensive metabolic transformations. Studies have identified ester hydrolysis followed by mono-hydroxylation and N-dealkylation as significant metabolic pathways. These findings are crucial for toxicological screenings and understanding the pharmacokinetic profiles of these compounds (Richter et al., 2022).
Synthetic Approaches and Chemical Reactions
- Research on compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has led to the development of synthetic methodologies aimed at creating novel compounds with potential biological activity. For example, the creation of spiro[4.5]dec-2-enes incorporating 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrates the versatility of synthetic routes to explore pharmacologically active substances (Dalloul et al., 2017).
Antimicrobial Activity
- The antimicrobial activity of compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has been investigated, revealing significant potential against a range of bacterial and fungal pathogens. This highlights the possibility of developing new antimicrobial agents from similar structures (Vinaya et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-18(21)15-2-4-17(5-3-15)26(22,23)19-12-14-6-9-20(10-7-14)16-8-11-25-13-16/h2-5,14,16,19H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUEGSILBKENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

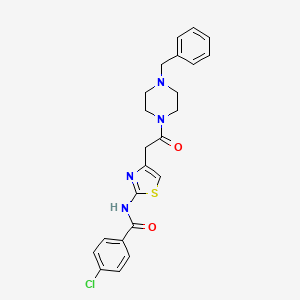
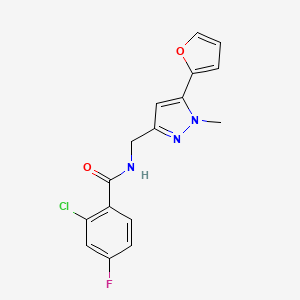
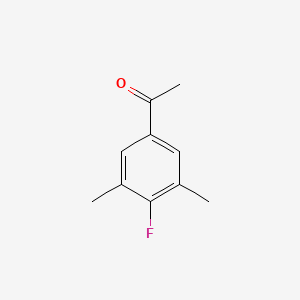
![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)
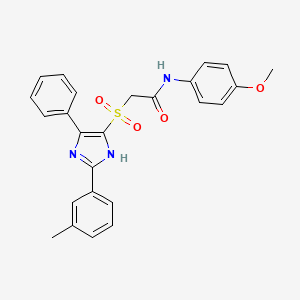
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2580752.png)
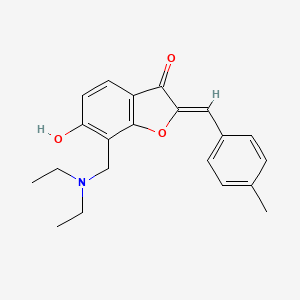
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone](/img/structure/B2580754.png)
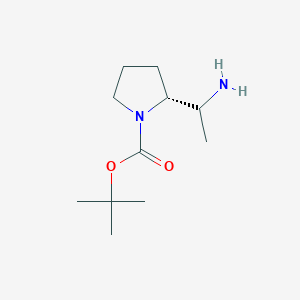
![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)

